N-(alpha-Methylbenzyl)azelaamic acid

Peroxisomal beta-oxidation Organelle selectivity Mitochondrial beta-oxidation

N-(alpha-Methylbenzyl)azelaamic acid (designated C9, also known as MBALAA) is a xenobiotic monoamide derivative of azelaic acid (nonanedioic acid) with the IUPAC name 9-oxo-9-[(1-phenylethyl)amino]nonanoic acid. It is the key metabolic intermediate of N-(alpha-methylbenzyl)linoleamide (Melinamide), a potent hypocholesterolemic agent that inhibits cholesterol absorption with an IC50 of 20.9 µM.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 106926-14-1
Cat. No. B011269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(alpha-Methylbenzyl)azelaamic acid
CAS106926-14-1
SynonymsMBALAA
N-(alpha-methylbenzyl)azelaamic acid
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C17H25NO3/c1-14(15-10-6-5-7-11-15)18-16(19)12-8-3-2-4-9-13-17(20)21/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3,(H,18,19)(H,20,21)
InChIKeyMYQBZVQSSMCIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(alpha-Methylbenzyl)azelaamic Acid (CAS 106926-14-1): A Peroxisome-Specific Xenobiotic Substrate for Metabolic Research and Diagnostic Applications


N-(alpha-Methylbenzyl)azelaamic acid (designated C9, also known as MBALAA) is a xenobiotic monoamide derivative of azelaic acid (nonanedioic acid) with the IUPAC name 9-oxo-9-[(1-phenylethyl)amino]nonanoic acid [1]. It is the key metabolic intermediate of N-(alpha-methylbenzyl)linoleamide (Melinamide), a potent hypocholesterolemic agent that inhibits cholesterol absorption with an IC50 of 20.9 µM [2]. Unlike endogenous fatty acid substrates, C9 undergoes beta-oxidation exclusively in peroxisomes, with no detectable mitochondrial contribution, making it a uniquely selective tool for quantifying peroxisomal beta-oxidation activity in intact cells and tissues [3].

Why N-(alpha-Methylbenzyl)azelaamic Acid Cannot Be Replaced by Common Fatty Acid Substrates in Peroxisomal Assays


Standard peroxisomal beta-oxidation substrates such as palmitoyl-CoA (C16:0), lignoceric acid (C24:0), or pristanic acid are also metabolized by mitochondrial beta-oxidation pathways, confounding the interpretation of peroxisome-specific activity [1]. Even synthetic probes like omega-phenyllauric acid (PFA12) exhibit only ~60% peroxisomal partitioning in normal rat liver, with the remaining ~40% processed mitochondrially [2]. C9 is fundamentally different: its mitochondrial beta-oxidation measured by ketone body production and antimycin A-sensitive O2 consumption is not detectable, and comparative organelle capacity studies confirm that C9 beta-oxidation occurs exclusively in peroxisomes [3]. This absolute organelle selectivity means that substituting C9 with any dual-organelle substrate introduces mitochondrial background signal that compromises the quantitative accuracy of peroxisomal activity measurements and invalidates the diagnostic discrimination required for peroxisomal disorder screening.

Quantitative Differentiation Evidence for N-(alpha-Methylbenzyl)azelaamic Acid vs. Closest Comparators


Absolute Peroxisomal Exclusivity: C9 vs. Palmitoyl-CoA Organelle Selectivity

C9 exhibits zero detectable mitochondrial beta-oxidation activity, in contrast to palmitoyl-CoA which is robustly oxidized by both mitochondrial and peroxisomal systems. In isolated rat liver preparations, mitochondrial beta-oxidation of C9 was measured by two independent methods—ketone body production and antimycin A-sensitive O2 consumption—and in both assays C9 oxidation was not detectable. The same mitochondrial preparations showed substantial activity toward palmitoyl-CoA [1]. The study explicitly concludes that the beta-oxidation of C9 occurs exclusively in peroxisomes [1].

Peroxisomal beta-oxidation Organelle selectivity Mitochondrial beta-oxidation Substrate specificity

Superior Peroxisomal Partitioning: C9 (100%) vs. Omega-Phenyllauric Acid PFA12 (~60%)

C9 achieves 100% peroxisomal beta-oxidation partitioning, whereas the structurally comparable xenobiotic probe omega-phenyllauric acid (PFA12) shows only approximately 60% peroxisomal contribution in normal rat liver, with the remaining ~40% processed by mitochondria. In clofibrate-treated rats, PFA12 peroxisomal contribution rises to about 85%, but still does not reach the absolute selectivity of C9 [1]. The peroxisomal/mitochondrial partitioning for PFA12 was calculated based on maximum enzyme activities measured by acyl-CoA-dependent NAD reduction in isolated peroxisomes versus O2 consumption in isolated mitochondria [1].

Peroxisomal partitioning Omega-phenyl fatty acids Xenobiotic beta-oxidation Organelle contribution ratio

In Vivo Metabolic Recovery and Defined Metabolite Profile: C9 vs. Its Parent Drug Melinamide

When 14C-labeled C9 was administered to rats, 84% of the total radioactivity was recovered in urine within 24 hours, demonstrating high bioavailability and rapid clearance. The urinary metabolite profile was highly specific: 66.1% of recovered material was N-(alpha-methylbenzyl)glutaramic acid (C5) and 8.6% was N-(alpha-methylbenzyl)pimelamic acid (C7), with no even-numbered carbon chain metabolites detected [1]. This contrasts with the parent drug Melinamide (N-(alpha-methylbenzyl)linoleamide), which requires initial metabolic processing to generate C9 before peroxisomal chain-shortening can occur, adding pharmacokinetic complexity [2].

In vivo metabolism Urinary recovery Metabolite profiling Pharmacokinetics

Clofibrate-Responsive Activity Enhancement: C9 Chain-Shortening vs. Baseline

The chain-shortening activity of C9 in isolated hepatocytes from clofibrate-treated rats was stimulated to about twice that of untreated hepatocytes, running in parallel with the elevation of C9-dependent H2O2 generation [1]. This demonstrates that C9 oxidation is responsive to peroxisome proliferator-activated receptor alpha (PPARα)-mediated peroxisomal enzyme induction. By contrast, mitochondrial fatty acid oxidation substrates show more modest clofibrate induction (typically 1.5- to 2-fold for palmitate), and the peroxisomal contribution cannot be cleanly isolated from the mitochondrial component [2].

Peroxisome proliferator-activated receptor Clofibrate induction Peroxisomal enzyme induction Pharmacological modulation

Diagnostic Discrimination: C9 Conversion in Control vs. Zellweger Syndrome Fibroblasts

In cultured human skin fibroblasts from healthy controls, C9 is efficiently converted to C5 and C7, with C2 unit liberation rates showing cell concentration and incubation time dependencies. In fibroblasts from Zellweger syndrome patients—characterized by a generalized peroxisomal deficiency—no conversion of C9 to C5 or C7 was detected [1]. This zero vs. normal conversion provides a binary diagnostic readout. Crucially, the lack of C2 unit liberation in Zellweger fibroblasts was confirmed not due to impaired mitochondrial beta-oxidation or defective C9-CoA activation, but specifically to the peroxisomal beta-oxidation defect [1]. In glutaric aciduria type I and type II fibroblasts (mitochondrial disorders), C9 conversion rates were similar to controls, confirming peroxisomal specificity [1].

Peroxisomal disorder diagnosis Zellweger syndrome Fibroblast assay Biomarker

Unique Odd-Chain-Only Metabolite Signature: C9 vs. Omega-Phenyl Fatty Acids

Peroxisomal beta-oxidation of C9 produces exclusively odd-numbered carbon chain metabolites—specifically C7 (pimelamic acid derivative) and C5 (glutaramic acid derivative)—with no even-numbered intermediates such as C8, C6, C4, or C3 detected [1]. In contrast, omega-phenyllauric acid (PFA12) undergoes peroxisomal chain-shortening to produce even-numbered carbon chain PFAs (PFA10, PFA8, etc.) [2]. This mechanistic difference reflects the initial carbon chain length: C9 (9 carbons in the dicarboxylic acid backbone) undergoes two rounds of peroxisomal beta-oxidation releasing two acetyl-CoA units to yield C5; PFA12 (12 carbons) undergoes sequential two-carbon shortening producing only even-chain products [2].

Metabolite fingerprint Odd-chain specificity Peroxisomal beta-oxidation mechanism Xenobiotic metabolism

Procurement-Driven Application Scenarios for N-(alpha-Methylbenzyl)azelaamic Acid in Peroxisome Research and Diagnostic Development


Peroxisomal Beta-Oxidation Activity Assays in Intact Hepatocytes Without Mitochondrial Interference

Researchers quantifying peroxisomal beta-oxidation in primary hepatocyte cultures or hepatic cell lines can use C9 as the sole substrate to measure peroxisome-specific activity via H2O2 generation or C2 unit liberation, without requiring mitochondrial inhibitors (e.g., antimycin A) or organelle fractionation steps [1]. This is supported by the demonstrated exclusive peroxisomal oxidation of C9 in isolated rat hepatocytes, where C2 unit formation correlates closely with liver homogenate peroxisomal activity [1]. Unlike palmitoyl-CoA-based assays, C9 eliminates the need to mathematically subtract the mitochondrial contribution from total oxidation rates.

Screening for Peroxisomal Disorders in Cultured Human Skin Fibroblasts

Clinical biochemistry laboratories developing assays for peroxisomal disorder diagnosis (Zellweger syndrome spectrum, neonatal adrenoleukodystrophy) can implement C9-based fibroblast incubation protocols as a specific functional test [2]. The binary readout—normal C5/C7 production in healthy and mitochondrial disorder fibroblasts vs. zero conversion in peroxisome-deficient cells—provides unambiguous diagnostic discrimination validated in the literature [2]. This method offers advantages over traditional very-long-chain fatty acid (VLCFA) ratio measurements by directly measuring enzymatic function rather than metabolite accumulation.

PPARα Agonist and Peroxisome Proliferator Screening in Drug Discovery

Pharmaceutical researchers evaluating PPARα agonists or environmental peroxisome proliferators can use C9 oxidation rates in treated vs. untreated hepatocytes as a specific pharmacodynamic biomarker of peroxisomal enzyme induction [3]. The approximately two-fold induction observed with clofibrate treatment demonstrates assay sensitivity to pharmacological peroxisome proliferation [3]. Because C9 oxidation is exclusively peroxisomal, changes in its oxidation rate directly reflect peroxisomal beta-oxidation capacity without confounding mitochondrial adaptations.

Metabolic Flux Analysis of Xenobiotic Acyl Chain-Shortening Pathways

Investigators studying the role of peroxisomes in drug metabolism can employ radiolabeled or stable-isotope-labeled C9 to trace the complete metabolic fate of xenobiotic acyl compounds through the peroxisomal beta-oxidation spiral [4]. The defined urinary metabolite profile (84% recovery, 66.1% C5, 8.6% C7) provides a quantitative framework for modeling peroxisomal metabolic flux in vivo [4]. The absence of even-chain metabolites simplifies data interpretation and reduces the analytical burden of resolving multiple isobaric species.

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